4-hydroxy-3,5-dimethyl-5H-thiophen-2-one is an organic compound characterized by its thiophene structure, which includes a hydroxyl group and two methyl groups. This compound is classified under the category of thiophenes, specifically as a derivative of 5H-thiophen-2-one. The presence of the hydroxyl group significantly influences its chemical properties and biological activity.
This compound can be synthesized through various chemical reactions involving thiophene derivatives. It has been studied in several scientific contexts, including its synthesis and potential applications in pharmaceuticals and materials science.
4-hydroxy-3,5-dimethyl-5H-thiophen-2-one falls under the following classifications:
The synthesis of 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one can be achieved through several methods, often involving multi-step reactions. One notable approach includes the reaction of appropriate thiophene derivatives with hydroxylating agents under controlled conditions.
The molecular structure of 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one features:
4-hydroxy-3,5-dimethyl-5H-thiophen-2-one can participate in various chemical reactions:
These reactions are typically facilitated by the presence of catalysts or specific reaction conditions (temperature, pressure) to enhance efficiency and selectivity .
The mechanism of action for 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one involves:
4-hydroxy-3,5-dimethyl-5H-thiophen-2-one has several scientific uses:
4-Hydroxy-3,5-dimethyl-5H-thiophen-2-one represents the core structure of the antibiotic thiolactomycin (TLM), a natural product isolated from Nocardia species. This thiolactone scaffold serves as the biosynthetic foundation for TLM’s bioactive derivatives, which target bacterial β-ketoacyl-ACP synthase (KAS) enzymes—key components of the type II fatty acid synthesis (FASII) pathway. The FASII pathway is distinct from mammalian fatty acid synthesis, making TLM derivatives promising candidates for novel antibacterial agents. The unsubstituted thiophenone ring undergoes selective modifications at C3, C4, and C5 positions to generate analogs with enhanced activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and Gram-negative priority pathogens such as Francisella tularensis [4] [7].
Table 1: Biosynthetic Derivatives of 4-Hydroxy-3,5-dimethyl-5H-thiophen-2-one
Compound | Substituent Pattern | Molecular Formula | Key Biological Target |
---|---|---|---|
Thiolactomycin (TLM) | 5-(2-Methylbuta-1,3-dienyl) | C₁₁H₁₄O₂S | FabB/FabF (KASI/II) enzymes |
Demethyl-TLM (TLM 2) | Unsubstituted C4-OH | C₁₀H₁₂O₂S | Precursor for C4 alkylation |
C3-Acylated TLM (e.g., TLM 5–11) | C3-acyl groups | Variable | mtFabB/saFabF enzymes |
C5-Biphenyl TLM (e.g., TLM 13) | 5-(4-Methoxycarbonyl-biphenyl) | C₂₄H₂₂O₄S | M. tuberculosis FabH (mtFabH) |
Modifications to the TLM scaffold aim to strengthen interactions with the malonyl-ACP binding site of KAS enzymes. For example, interligand NOE NMR studies confirmed that C3 and C4 substitutions improve target engagement with M. tuberculosis FabB (mtFabB). Such analogs disrupt mycolic acid biosynthesis in mycobacteria, a critical virulence factor [4] [7].
The 5R enantiomer of TLM exhibits superior bioactivity compared to its 5S counterpart, necessitating enantioselective synthetic routes. Key advancements include:
This methodology ensures >95% enantiomeric excess for 5R analogs, which show improved whole-cell activity against multidrug-resistant bacteria [4].
Substituents at C5 and C3 directly dictate binding affinity, bacterial spectrum, and potency:
C5 Substituents:
C3 Substituents:
Table 2: Impact of C5 Substituents on Bioactivity
C5 Substituent | Example Compound | Enzyme Inhibition (IC₅₀) | Whole-Cell Activity |
---|---|---|---|
2-Methylbuta-1,3-dienyl | Thiolactomycin (TLM) | 75 μM (mtFabH) | Moderate vs. Gram-negative |
Tetrahydrogeranyl | Semi-synthetic analog | 18 μM (mtFabH) | MIC₉₀ = 29 μM (M. tuberculosis) |
4'-Benzyloxy-biphenyl | Biphenyl TLM | ~4-fold better than TLM | Enhanced vs. MRSA |
4-Methoxycarbonyl-biphenyl | TLM 13 | 3 μM (mtFabH) | Not reported |
Electron Density Effects:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0